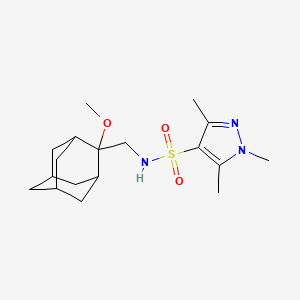

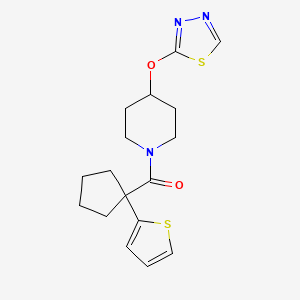

![molecular formula C11H11F3N4O2S B2423043 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide CAS No. 1903171-28-7](/img/structure/B2423043.png)

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. The molecule also contains a triazolo[4,3-a]pyridine moiety, which is a type of nitrogen-containing heterocycle. These types of structures are often found in various pharmaceuticals and have a wide range of biological activities .

Molecular Structure Analysis

The molecule contains a triazolo[4,3-a]pyridine ring, which is a fused ring system containing two nitrogen atoms and four carbon atoms in a five-membered ring, attached to a six-membered pyridine ring .Chemical Reactions Analysis

Triazolo[4,3-a]pyridine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions and condensation reactions .科学的研究の応用

Chemical Synthesis and Structural Analysis

- Sulfonamides have been identified as novel terminators of cationic cyclizations, facilitating the efficient formation of polycyclic systems through chemical reactions catalyzed by trifluoromethanesulfonic acid. This property makes them useful in synthetic organic chemistry for creating complex molecular structures (Haskins & Knight, 2002).

Herbicidal Activity

- Certain sulfonamide compounds, including those with triazolo[1,5-a]pyridine moieties, have been synthesized and tested for their herbicidal activity. These compounds showed promising results in controlling a broad spectrum of vegetation at low application rates, indicating their potential as effective herbicides (Moran, 2003).

Anti-Asthmatic and Antiproliferative Properties

- A series of novel triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides was synthesized and evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. These compounds, particularly those with specific substituents, demonstrated potent anti-asthmatic activity, suggesting their potential application in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Agricultural Applications

- The metabolism of triazolo[1,5-a]pyrimidine sulfonamide in wheat, corn, and barley was studied, revealing similar hydroxylation and glucose conjugation pathways across these crops. This research provides insights into the environmental fate and potential agricultural uses of such compounds (Frear, Swanson, & Tanaka, 1993).

Antifungal and Insecticidal Activity

- Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety were synthesized and found to exhibit good antifungal activities and insecticidal activity. This suggests their potential as new agents in managing fungal infections and insect infestations in crops (Xu et al., 2017).

作用機序

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

Based on the pharmacological activities of structurally similar compounds, it can be inferred that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes . For example, as an enzyme inhibitor, the compound could bind to the active site of an enzyme, preventing it from catalyzing its substrate.

Biochemical Pathways

Given the diverse pharmacological activities of structurally similar compounds, it is likely that the compound affects multiple biochemical pathways . These could include pathways involved in cell proliferation (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), pain and inflammation (in the case of analgesic and anti-inflammatory activity), and oxidative stress (in the case of antioxidant activity).

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for structurally similar compounds . These studies typically involve predicting properties such as solubility, permeability, and metabolic stability, which can impact the compound’s bioavailability.

Result of Action

Structurally similar compounds have been reported to exhibit significant inhibitory activity against various cancer cell lines . This suggests that the compound may have antiproliferative effects, potentially inducing cell cycle arrest or apoptosis in cancer cells.

将来の方向性

特性

IUPAC Name |

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4O2S/c12-11(13,14)8-2-1-5-18-9(16-17-10(8)18)6-15-21(19,20)7-3-4-7/h1-2,5,7,15H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAHSADQQJOXDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

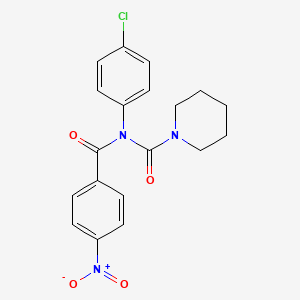

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2422962.png)

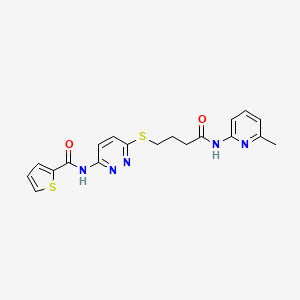

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2422963.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B2422966.png)

![2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-5-methoxybenzamide](/img/structure/B2422972.png)

![4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid](/img/structure/B2422973.png)

![N-(2-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2422976.png)

![Ethyl 4-[4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2422980.png)